molecular formula C12H13N3O3S B2391721 {[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 743452-47-3

{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B2391721
CAS RN: 743452-47-3
M. Wt: 279.31
InChI Key: WJPWRRYJONISQJ-UHFFFAOYSA-N
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Description

“{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a chemical compound with the linear formula C17H15N3O3S . It is related to other compounds such as 4-(4-Methylphenyl)-4-oxobutanoic acid and 4-Methoxyphenylacetic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone .


Molecular Structure Analysis

The molecular weight of “this compound” is 341.391 .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Methoxyphenylacetic acid have been reported. For example, 4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .

Scientific Research Applications

  • Synthesis and Utility in Ulcerative Colitis Treatment

    • Jilani et al. (2013) conducted a study on the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known nonsteroidal anti-inflammatory drug (NSAID), and its diazo compound. These compounds were evaluated for their effectiveness in treating inflammatory bowel diseases, particularly ulcerative colitis, and were found as effective as 5-aminosalicylic acid for this condition, suggesting a potential new lead for ulcerative colitis treatment (Jamal A. Jilani, M. Shomaf, K. Alzoubi, 2013).
  • Anti-Platelet and Vasodilatory Activity

    • Tanaka et al. (1994) synthesized a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines with potent cyclooxygenase inhibition and vasodilatory activity. Notably, one compound showed exceptional anti-platelet activity and did not exhibit gastrointestinal side effects even at high doses, distinguishing it from aspirin (A. Tanaka, H. Sakai, T. Ishikawa, Y. Motoyama, H. Takasugi, 1994).
  • Anti-Inflammatory and Analgesic Applications

    • Doğdaş et al. (2007) synthesized a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen and found them to retain analgesic/anti-inflammatory activity while being safer with regard to gastric lesion risks compared to flurbiprofen. Among these, one compound in particular showed high analgesic and anti-inflammatory activity without inducing gastric lesions, meriting further exploration as a new lead drug candidate (Emine Doğdaş, B. Tozkoparan, F. B. Kaynak, L. Eriksson, E. Kuepeli, E. Yeşilada, M. Ertan, 2007).
  • Selective Antagonists for Strychnine-Induced Convulsions

  • Potential PET Radioligands for Imaging Brain COX-1

  • Anti-Inflammatory Activity with No Ulcerogenic Activity

    • Rabea et al. (2006) synthesized a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which showed significant inhibition against carrageenan-induced rat paw edema. Some derivatives were found to be as potent as, or even more potent than, reference drugs Indomethacin and Celecoxib, with the added advantage of no ulcerogenic activity (Safwat M. Rabea, N. El-Koussi, H. Y. Hassan, T. Aboul-Fadl, 2006).

Safety and Hazards

Safety and hazard information for related compounds such as 4-Methoxyphenylacetic acid is available. For example, 4-Methoxyphenylacetic acid is corrosive and severely irritates skin and eyes .

Future Directions

The recent literature reveals that the mercapto- and thione-substituted 1,2,4-triazole moieties should be an important structural feature of a wide range of synthetic medicines . A variety of medicinal actions have been reported, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer . Other S-alkylated compounds derived from 4H-1,2,4-triazole-3-th

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWRRYJONISQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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